molecular formula C13H14ClNO3S B2935756 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 1428350-29-1

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2935756
CAS No.: 1428350-29-1
M. Wt: 299.77
InChI Key: ISQAYQPSNSTEQA-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide, also known as compound 1, is a sulfonamide-based compound that has shown potential in various scientific research applications. The compound has been synthesized using a simple and efficient method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Anti-HIV and Antifungal Activities

Research on derivatives of benzenesulfonamide, including structures similar to 5-chloro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide, has shown potential in developing anti-HIV and antifungal agents. A study highlighted the synthesis of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides that exhibited in vitro anti-HIV and antifungal activities. This work underscores the chemical's utility in generating compounds with significant biological activities (Zareef et al., 2007).

Anticancer Properties

Another important application is in the development of anticancer agents. Dibenzenesulfonamides with the chemical structure related to this compound were synthesized and showed to induce apoptosis and autophagy pathways in cancer cells. These compounds also inhibited carbonic anhydrase isoenzymes associated with tumors, showcasing their potential as anticancer drug candidates (Gul et al., 2018).

Material Science Applications

In material science, derivatives of benzenesulfonamide, akin to this compound, have been utilized in the synthesis of polymeric materials. For instance, Poly(N-tosyl-ethylene imine-alt-ethylene sulfide) was synthesized using similar sulfonamide derivatives, highlighting the chemical's role in the development of functional polymeric materials (Hori et al., 2011).

Organic Synthesis

In organic synthesis, the structure related to this compound has been involved in the development of novel synthetic methodologies. Research has shown the utility of sulfonamide derivatives in facilitating diverse chemical transformations, including the synthesis of heterocyclic compounds, which are crucial in drug development and material science (Vaillard et al., 2004).

Properties

IUPAC Name

5-chloro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO3S/c1-10-2-3-12(14)8-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISQAYQPSNSTEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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